molecular formula C10H11NO2 B3191756 2-Methoxy-7,8-dihydroquinolin-5(6H)-one CAS No. 57311-38-3

2-Methoxy-7,8-dihydroquinolin-5(6H)-one

Cat. No. B3191756
CAS RN: 57311-38-3
M. Wt: 177.2 g/mol
InChI Key: MEMYNXVUEOSGBU-UHFFFAOYSA-N
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Description

2-Methoxy-7,8-dihydroquinolin-5(6H)-one, also known as MDQ, is a heterocyclic organic compound with a molecular formula of C10H11NO2. It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities. MDQ has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antitumor Activity and Mechanistic Insights

One of the significant applications of compounds structurally related to 2-Methoxy-7,8-dihydroquinolin-5(6H)-one involves antitumor activities. Research indicates that derivatives, particularly those with modifications on the quinazoline and quinoxaline rings, exhibit potent antiproliferative activity against a variety of human tumor cell lines. These compounds, including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their ability to disrupt tumor vasculature, induce apoptosis, and inhibit tumor cell proliferation, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Mu-Tian Cui et al., 2017).

Tubulin-Polymerization Inhibition

Related research on 4-(N-cycloamino)phenylquinazolines, which share structural similarities with 2-Methoxy-7,8-dihydroquinolin-5(6H)-one, has identified them as potent inhibitors of tubulin polymerization. These compounds, particularly 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show significant cytotoxic activity in vitro and substantial potency against tubulin assembly. Such compounds offer insights into the development of novel anticancer therapies targeting the colchicine site on tubulin, potentially leading to new treatments for cancer (Xiao-Feng Wang et al., 2014)(Xiao-Feng Wang et al., 2014).

Metal Complex Formation and Biological Properties

Compounds structurally related to 2-Methoxy-7,8-dihydroquinolin-5(6H)-one have been utilized in forming mixed ligand palladium(II) complexes, showcasing the influence of terminal N-substitution in the thiosemicarbazone moiety on coordination behavior and biological activity. These complexes demonstrate strong interaction with DNA and proteins, exhibit antioxidant activity, and possess cytotoxic activity against cancer cell lines, highlighting their potential in medicinal chemistry and drug development (E. Ramachandran et al., 2012)(E. Ramachandran et al., 2012).

Synthesis and Chemical Characterization

The synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and related compounds from Morita-Baylis-Hillman adduct acetates represents a methodological application of these molecules. Such syntheses provide foundational chemical knowledge that can facilitate further pharmaceutical and biochemical research, illustrating the diverse potential of this chemical scaffold (Weihui Zhong et al., 2008)(Weihui Zhong et al., 2008).

properties

IUPAC Name

2-methoxy-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMYNXVUEOSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-7,8-dihydroquinolin-5(6H)-one

Synthesis routes and methods

Procedure details

A mixture of compound 5 (8.2 g, 50 mmol) prepared as described in Example 1, methyl iodide (15.7 mL, 250 mmol), and silver carbonate (8.3 g, 30 mmol) in 150 mL of chloroform was stirred in a flask at room temperature for 48 hours. The reaction mixture was filtered through celite, and the filtrate was concentrated in vacuo, and purified by column chromatography (elution with hexanes-ethyl acetate 3:1) to give compound 8 (7.2 g, 81%) as a light yellow solid, mp 101-102° C. 1H NMR (CDCl3): δ 2.15 (quin, J=6.4 Hz, 2H), 2.62 (t, J=6.6 Hz, 2H), 3.01 (t, J=6.2 Hz, 2H), 3.99 (s, 3H), 6.65 (d, J=8.7 Hz, 1H), 8.15 (d, J=8.7 Hz, 1H); 13C NMR (CDCl3): δ 22.01, 32.49, 38.20, 53.89, 109.83, 122.73, 137.62, 163.89, 166.11, 197.08. FABMS: m/e 178 (M+1, 100), 154 (16), 137 (16). Analysis: Calcd. for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.94; H, 6.36; N, 7.91.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
8.3 g
Type
catalyst
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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